p-Ethylhydratropic acid

Lipophilicity Chromatographic retention QSAR

Sourcing a certified Ibuprofen EP Impurity N reference standard often delays QA/QC batch release when material is unavailable or lacks pharmacopoeial traceability. Our p-ethylhydratropic acid (CAS 3585-52-2) CRM resolves this: - Directly fulfills Ph. Eur. monograph requirement for impurity N with ≤0.15% acceptance limit. - ISO 17034/17025 certified, multi-traceable to EP/USP/BP primary standards. - Stable as low-melting solid, stored at 2-8°C under inert atmosphere.

Molecular Formula C11H14O2
Molecular Weight 178.23 g/mol
CAS No. 3585-52-2
Cat. No. B140339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-Ethylhydratropic acid
CAS3585-52-2
Synonyms4-Ethyl-α-methylbenzeneacetic Acid;  2-(4-Ethylphenyl)propionic Acid;  2-(p-Ethylphenyl)propionic Acid; 
Molecular FormulaC11H14O2
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C(C)C(=O)O
InChIInChI=1S/C11H14O2/c1-3-9-4-6-10(7-5-9)8(2)11(12)13/h4-8H,3H2,1-2H3,(H,12,13)
InChIKeyVGMCZELQCNPMQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

p-Ethylhydratropic Acid Identity and Procurement


p-Ethylhydratropic acid (IUPAC: 2-(4-ethylphenyl)propanoic acid; CAS 3585-52-2) is a racemic 2-arylpropionic acid (profen) derivative with molecular formula C₁₁H₁₄O₂ and molecular weight 178.23 g·mol⁻¹ [1]. It is formally the p-ethyl homolog within the hydratropic acid series, distinguished from the parent hydratropic acid (p-H) by a para-ethyl substituent on the phenyl ring and from ibuprofen by replacement of the p-isobutyl group with a linear p-ethyl chain [2]. The compound exists as a colourless to off-white oil or low-melting solid (mp 35–38 °C) at ambient temperature and is most prominently catalogued as Ibuprofen EP Impurity N, a pharmacopoeially specified impurity of the widely used NSAID ibuprofen [1][2].

Why p-Ethylhydratropic Acid Cannot Be Substituted


Although p-ethylhydratropic acid shares the 2-arylpropionic acid scaffold with ibuprofen and its p-alkyl homologs, substitution at the para position is not functionally interchangeable. The size, branching, and lipophilicity of the para-alkyl substituent directly govern key physicochemical properties—including partition coefficient, melting behaviour, and chromatographic retention—that determine the compound's suitability as an analytical reference standard, its behaviour in separation systems, and its biological profile [1]. In the pharmaceutical regulatory context, the European Pharmacopoeia (Ph. Eur.) designates p-ethylhydratropic acid specifically as 'Impurity N' with a defined acceptance limit (≤0.15%) in ibuprofen drug substance, meaning that no other hydratropic acid analog can fulfil this identity for method validation, system suitability testing, or batch release under the EP monograph [2].

Quantitative Evidence vs. Ibuprofen and Analogs


Lipophilicity Differentiation vs. Ibuprofen

p-Ethylhydratropic acid exhibits an XLogP3 value of 2.7, computed by PubChem (2025.09.15 release), which is 0.8 log units lower than ibuprofen's XLogP3 of 3.5 [1][2]. This difference, driven by the replacement of the branched p-isobutyl group (4 carbons) with a linear p-ethyl group (2 carbons), translates to approximately a 6.3-fold lower octanol–water partition coefficient. The reduced lipophilicity predicts earlier elution under reversed-phase HPLC conditions and distinct solid-phase extraction recovery profiles relative to ibuprofen, directly impacting method development for impurity profiling [1].

Lipophilicity Chromatographic retention QSAR

Physical Form and Melting Point Differentiation

The melting point of p-ethylhydratropic acid is 35–38 °C (experimental), placing it in a narrow thermal window between the liquid hydratropic acid (mp ≈5 °C) and the crystalline solid ibuprofen (mp 75–78 °C) . This intermediate physical state—a low-melting solid that can exist as an oil at slightly elevated ambient temperatures—has direct implications for storage (recommended at 2–8 °C or –20 °C under inert atmosphere), weighing accuracy, and dissolution protocols during reference standard preparation . Ibuprofen's higher melting point and crystalline nature confer fundamentally different handling and solubility kinetics that prevent direct method transfer.

Thermal properties Solid-state handling Formulation

Pharmacopoeial Identity as EP Specified Impurity N

Under the European Pharmacopoeia (Ph. Eur.) monograph for ibuprofen, p-ethylhydratropic acid is explicitly designated as 'Specified Impurity N' with a quantitative acceptance limit of ≤0.15% in the drug substance, grouped with Impurities J and A in the same limit tier [1]. By contrast, other p-alkyl hydratropic acid derivatives occupy different impurity categories: p-butylhydratropic acid is classified as 'Other detectable impurity B' with a stricter limit of ≤0.05%, and branched-chain impurities such as Impurity E (p-isobutylacetophenone) and Impurity F are categorised separately [1]. This regulatory codification means that only the compound with the exact p-ethyl substitution pattern can be used to demonstrate compliance with the Impurity N specification during analytical method validation, ANDA submission, and commercial batch release testing.

Pharmaceutical impurity profiling Pharmacopoeial compliance Quality control

CRM Qualification and Metrological Traceability

p-Ethylhydratropic acid (as Ibuprofen Impurity N) is produced and certified as a Pharmaceutical Secondary Standard under ISO 17034 and ISO/IEC 17025 by MilliporeSigma (Supelco, PHR1935), offering multi-traceability to USP, EP, and BP primary pharmacopoeial standards . This CRM designation provides a documented uncertainty budget, a certificate of analysis (CoA) with lot-specific assay values, and formal metrological traceability—attributes that are absent from generic 'research-grade' p-alkyl hydratropic acid supplies. While p-butylhydratropic acid (Impurity B) and p-propylhydratropic acid are also available as reference materials, the specific CRM packaging, certified purity level, and traceability documentation for the Impurity N designation are unique to the p-ethyl compound under the EP impurity nomenclature .

Certified reference material ISO 17034 Method validation

Chain-Length Differentiation in the Homologous Series

Within the p-alkyl hydratropic acid homologous series, p-ethylhydratropic acid (C₁₁H₁₄O₂, MW 178.23) sits between p-methyl (C₁₀H₁₂O₂, MW 164.20) and p-propyl (C₁₂H₁₆O₂, MW 192.25) analogs, and two methylene units below the isomeric p-butyl/p-isobutyl pair (C₁₃H₁₈O₂, MW 206.28) [1]. The Kovats retention index (RI) on a standard non-polar GC column is experimentally determined as 1473 for p-ethylhydratropic acid, providing a specific, searchable identifier for GC-MS confirmation [1]. The boiling point at atmospheric pressure is predicted as 295.0±9.0 °C, intermediate between hydratropic acid (260–262 °C) and ibuprofen (319.6±11.0 °C) . These systematic differences in MW (+28 Da per CH₂CH₂ increment), RI, and boiling point allow unambiguous identification and chromatographic resolution of the p-ethyl compound from all other members of the series in complex mixtures.

Structure-property relationships GC-MS identification Homologous series

Application Scenarios for Procurement


HPLC Impurity N Quantification for QC Release and ANDA

In ibuprofen drug substance and finished product release testing under the Ph. Eur. monograph, p-ethylhydratropic acid must be used as the Impurity N reference standard for system suitability, identification, and quantification by HPLC. The prescribed acceptance limit of ≤0.15% necessitates a CRM-grade material (ISO 17034/ISO 17025 certified) with multi-traceability to EP, USP, and BP primary standards to ensure regulatory defensibility of batch release data . The compound's XLogP3 of 2.7 and distinct chromatographic retention relative to ibuprofen (XLogP3 3.5) must be accounted for during method development and system suitability parameter setting .

GC-MS Identification by Kovats Retention Index

For GC-MS-based impurity profiling of ibuprofen API, p-ethylhydratropic acid is unambiguously identifiable by its Kovats retention index of 1473 on a standard non-polar column and its molecular ion at m/z 178.0994 (C₁₁H₁₄O₂) . These values are systematically offset from the p-propyl (RI distinct, MW 192.25) and p-butyl (MW 206.28) homologs, enabling confident peak assignment even when multiple p-alkyl impurities co-elute in complex chromatograms . The compound's boiling point (~295 °C at 760 mmHg, predicted) is compatible with standard GC temperature programs without derivatisation .

Stability-Indicating Method Development

p-Ethylhydratropic acid, as a specified process-related impurity (Impurity N) rather than a degradant, serves as a critical marker in stability-indicating HPLC methods to distinguish manufacturing impurities from degradation products. Its physicochemical stability in solution—requiring refrigerated storage (2–8 °C) and inert atmosphere to prevent oxidative degradation of the low-melting solid —must be characterised as part of analytical method validation. The CRM format with documented CoA and uncertainty budget supports robust stability study design compliant with ICH Q2(R1) guidelines .

Synthetic Route and Alkylation By-Product Tracing

In the synthesis of ibuprofen via p-isobutylbenzene acylation routes, p-ethylhydratropic acid can arise as a by-product when ethyl-containing precursors or solvents participate in Friedel-Crafts alkylation side reactions. Its structural distinction—a linear p-ethyl group (2 carbons) versus the target p-isobutyl group (4 carbons, branched)—enables its use as a tracer for alkylation fidelity. The systematic 28-Da mass difference from ibuprofen (MW 178.23 vs. 206.28) facilitates MS-directed process analytical technology (PAT) for monitoring and suppressing this impurity during scale-up .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for p-Ethylhydratropic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.